1-[(Methylthio)methyl]piperidine
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Overview
Description
“1-[(Methylthio)methyl]piperidine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of 1-methylpiperidine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidines, including 1-[(Methylthio)methyl]piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of Cholinesterase Receptors
The benzyl-piperidine group, which includes 1-[(Methylthio)methyl]piperidine, is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Antipsychotic Applications
Piperidine-based biologically active substances, including Melperone, a second-generation antipsychotic, have been synthesized . This suggests potential applications of 1-[(Methylthio)methyl]piperidine in the field of mental health.
Intra- and Intermolecular Reactions
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . This makes 1-[(Methylthio)methyl]piperidine a valuable compound in organic chemistry.
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This indicates that 1-[(Methylthio)methyl]piperidine could be a key component in the development of new drugs.
Multicomponent Reactions
Piperidines are involved in multicomponent reactions, which are a type of chemical reaction in which three or more substrates are combined to form a product . This suggests that 1-[(Methylthio)methyl]piperidine could be used in complex chemical reactions to synthesize new compounds.
Mechanism of Action
Target of Action
1-[(Methylthio)methyl]piperidine, also known as MTMP, is an organic compound with the molecular formula C7H15NS. Piperidine derivatives, such as MTMP, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group, which is similar to MTMP, is often a necessary part for the successful inhibition of cholinesterase receptors .
Mode of Action
. This interaction could potentially inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Result of Action
For example, they have been utilized as anticancer agents, with some derivatives showing potent cytotoxic activity .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-[(Methylthio)methyl]piperidine” and its derivatives could have potential applications in drug development in the future.
properties
IUPAC Name |
1-(methylsulfanylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-7-8-5-3-2-4-6-8/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBLGWWFQCJAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCN1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380371 |
Source
|
Record name | 1-[(methylthio)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Methylthio)methyl]piperidine | |
CAS RN |
17859-41-5 |
Source
|
Record name | 1-[(methylthio)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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